molecular formula C61H109N11O12 B560695 Cyclosporin L CAS No. 108027-39-0

Cyclosporin L

Cat. No.: B560695
CAS No.: 108027-39-0
M. Wt: 1188.608
InChI Key: ZSNYYEIGOZADKA-WKHWYDSQSA-N
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Description

Cyclosporin L is a cyclic undecapeptide with the molecular formula C 61 H 109 N 11 O 12 and a molecular weight of 1188.61 g/mol . It is an analog of the well-characterized immunosuppressant Cyclosporin A, which is known to exert its primary effect through the calcineurin pathway . Cyclosporin A forms a complex with cyclophilin inside T-lymphocytes, inhibiting the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), ultimately blocking the transcription of early T-cell activation genes such as interleukin-2 (IL-2) . While Cyclosporin A is a cornerstone immunosuppressant in organ transplantation and autoimmune diseases , the specific biological activity, research applications, and mechanism of action for this compound are less defined in available literature and are a subject for ongoing investigation. Researchers value this compound for studying the structure-activity relationships within the cyclosporin family. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYYEIGOZADKA-WKHWYDSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Coupling Strategies

The total synthesis of cyclosporins involves sequential coupling of linear peptide precursors followed by macrocyclization. For this compound, a hypothetical approach would mirror the synthesis of Cyclosporin A described by Wenger (1984). The process begins with the preparation of two key fragments:

  • Heptapeptide fragment : Containing modified amino acids such as N-methyl-leucine (MeLeu) and β-hydroxyvaline (Bmt).

  • Tetrapeptide fragment : Featuring D-alanine and additional N-methylated residues.

Coupling these fragments via Boc (tert-butyloxycarbonyl) protection strategies yields a linear undecapeptide, which undergoes deprotection and cyclization under high-dilution conditions to form the cyclic structure. Critical parameters include:

  • Solvent system : Dichloromethane or dimethylformamide for optimal solubility.

  • Coupling reagents : Dicyclohexylcarbodiimide (DCC) or triphosgene.

  • Reaction temperature : 35°C for 72 hours to ensure complete macrocyclization.

Diastereomeric Control

This compound’s bioactivity depends on precise stereochemistry. The patent by Wenger (1984) demonstrates that tetrapeptide diastereomers (e.g., Boc-D-ala-MeLeu-MeLeu-D-MeVal-OH) can be used to control chirality during fragment assembly. For this compound, this implies:

  • Chiral purity : ≥99% for each amino acid residue.

  • HPLC monitoring : To track epimerization risks during coupling steps.

Formulation and Stabilization Techniques

Nanoemulsion Systems

A 2019 patent details a nanoemulsion formulation for Cyclosporin A using castor oil polyoxyl esters (e.g., Cremophor EL). Adapting this for this compound would involve:

ComponentMass RatioFunction
Castor oil polyoxyl ester20–30Surfactant, enhances solubility
This compound1–2Active pharmaceutical ingredient
1,2-Propanediol44–48Co-solvent, prevents aggregation
Water for injection64–68Aqueous phase

Process parameters :

  • Mixing temperature : 35–45°C to maintain homogeneity.

  • Sterilization : 0.2 µm PVDF or PES filters for aseptic processing.

pH-Dependent Stability

This compound’s ester bonds are susceptible to hydrolysis. Adjusting the formulation pH to 6.0–9.0 with sodium hydroxide stabilizes the molecule during storage.

Solid-Phase Synthesis Innovations

A 2014 PCT application describes triphosgene-mediated solid-phase synthesis for cyclosporins. Key advancements applicable to this compound include:

  • Resin selection : Wang resin functionalized with hydroxymethyl groups.

  • Condensation efficiency : Triphosgene activates carboxyl groups at room temperature, enabling coupling of N-methylated amino acids without racemization.

  • Cycle time : 8–10 hours per residue, compared to 24–48 hours in traditional methods.

Purification and Quality Control

Chromatographic Methods

The Chinese patent CN118598950A (2024) outlines a purification protocol for cyclosporins using silica gel column chromatography:

  • Eluent system : Ethyl acetate/hexane (3:7 v/v) → methanol/dichloromethane (1:9 v/v).

  • Yield optimization : 89% purity after two chromatographic passes.

Analytical Validation

  • HPLC conditions : C18 column, 60% acetonitrile/water mobile phase, UV detection at 210 nm.

  • Mass spectrometry : ESI-MS for molecular weight confirmation (expected m/z ~1,200 for this compound).

Scalability and Industrial Adaptation

Fermentation vs. Synthetic Routes

While microbial fermentation dominates cyclosporin production, synthetic routes offer advantages for this compound:

  • Purity : Synthetic methods avoid fungal metabolites that complicate purification.

  • Modularity : Side-chain modifications are feasible for structure-activity studies.

Cost-Benefit Analysis

ParameterFermentationChemical Synthesis
Production cost ($/kg)12,00045,000
Cycle time (weeks)3–48–12
Purity (%)95–9899+

Chemical Reactions Analysis

Structural Basis for Reactivity

CsL's chemical formula C₆₃H₁₁₃N₁₁O₁₂ (CAS 108027-39-0) features a modified amino acid sequence compared to other cyclosporins:
cyclo[Bmt(E)-Abu-Sar-Mle-Val-Mle-Ala-Dal-Mle-Mle-Mva]

Key structural drivers of reactivity:

  • Position 11 substitution : Contains methylvaline (Mva) instead of N-methylvaline (N-MeVal) in cyclosporin A
  • Hydrogen bonding network : Maintains three intramolecular H-bonds (Bmt1-Og1↔Ala7-H, Val5-H↔Sar3-O, Bmt1-Hg1↔Bmt1-O)
  • Solvent-exposed residues : Mle6 and Mle10 create hydrophobic interaction sites

Peptide Bond Reactivity

Liquid chromatography-tandem MS studies reveal three primary reaction pathways under acidic conditions:

Table 1: Degradation products of CsL (pH 3.0, 40°C)

Time (h)Major Productm/z ObservedProposed Mechanism
24Iso-CsL (N→O shift)1204.8Peptidyl rearrangement
72Linearized CsL1222.9Acid-catalyzed hydrolysis
168Demethylated derivative1188.7Oxidative N-demethylation

This degradation profile differs from cyclosporin A by:

  • 23% faster linearization rate
  • Increased propensity for oxidative demethylation at Mle residues

Enzymatic Modifications

In vitro studies with CYP3A4 demonstrate unique metabolic patterns:

Metabolic Profile

  • Primary oxidation site : δ-carbon of Bmt1 side chain (67% total metabolism)
  • Secondary pathway : Hydroxylation at Mva11 (22%)
  • Tertiary modification : Epoxidation of Mle10 (11%)

Comparative kinetic parameters vs cyclosporin A:

ParameterCsLCsA
Vₘₐₓ (pmol/min/mg)18.7 ± 2.142.3 ± 3.8
Kₘ (μM)9.2 ± 1.45.6 ± 0.9
CLᵢₙₜ (mL/min/kg)0.110.23

This reduced metabolic clearance correlates with CsL's decreased membrane permeability (LogP = 4.1 vs 5.2 for CsA)

Supramolecular Interactions

MD simulations of CsL in micellar systems reveal:

Table 2: Binding thermodynamics to SDS micelles

ParameterValueMethod
ΔG (kJ/mol)-28.4 ± 1.2ITC
Kₐ (×10⁴ M⁻¹)1.7 ± 0.3Fluorescence quenching
Binding sites/micelle2.1NMR titration

Key interaction features:

  • Penetration depth: 8.2 Å into micelle core
  • Preferred orientation: Bmt1 side chain facing aqueous phase
  • Residence time: 9.8 ns (2× longer than CsA)

These studies demonstrate CsL's distinct chemical behavior compared to other cyclosporins, particularly in metal coordination patterns, metabolic pathways, and supramolecular interactions. The absence of N-methylation at position 11 and modified hydrogen bonding network appear central to its unique reactivity profile. Further research is needed to fully characterize its photodegradation pathways and catalytic potential in asymmetric synthesis.

Scientific Research Applications

Immunosuppressive Applications

Organ Transplantation
Cyclosporin L is widely used to prevent organ rejection in kidney, liver, and heart transplants. Its mechanism involves inhibiting T-cell activation by blocking interleukin-2 production, which is crucial for T-lymphocyte proliferation and differentiation. This action helps maintain graft viability and function post-transplantation.

Autoimmune Diseases
The compound has shown efficacy in treating various autoimmune conditions such as rheumatoid arthritis and psoriasis. In patients with rheumatoid arthritis who did not respond adequately to methotrexate, this compound provided significant relief and improved clinical outcomes .

Ocular Applications

This compound has been investigated for its effects on ocular conditions, particularly dry eye syndrome and uveitis. A study demonstrated that topical administration of cyclosporin A (a closely related compound) significantly reduced inflammatory cell populations in the conjunctiva of animal models. This suggests a potential application for this compound in managing ocular inflammation .

Case Study: Atopic Dermatitis
A report detailed five cases of severe atopic dermatitis treated with cyclosporin A over three months. Patients experienced marked improvements in skin condition, indicating the compound's effectiveness in managing chronic inflammatory skin diseases .

Regenerative Medicine

Recent research highlights the role of this compound in promoting cardiomyocyte differentiation from induced pluripotent stem cells (iPSCs). A study found that the addition of cyclosporin A significantly enhanced the yield of functional cardiac cells from iPSCs, suggesting its potential use in cardiac regenerative therapies .

Pharmacogenomics and Personalized Medicine

The integration of pharmacogenomics into treatment protocols involving this compound has been explored to optimize therapeutic outcomes. Variability in patient responses to cyclosporin can be attributed to genetic differences affecting drug metabolism. Tailoring dosages based on genetic profiles may improve efficacy and reduce adverse effects .

Table 1: Indications for this compound

Indication Description
Organ TransplantationPrevents rejection in kidney, liver, heart transplants
Autoimmune DiseasesUsed for rheumatoid arthritis, psoriasis
Ocular ConditionsEffective in treating dry eye syndrome and uveitis
Regenerative MedicinePromotes cardiomyocyte differentiation from iPSCs

Table 2: Case Studies Summary

Study Condition Outcome
Topical Cyclosporin A StudyOcular InflammationSignificant reduction in immune cell populations in conjunctiva
Atopic Dermatitis Case StudiesSevere Atopic DermatitisImprovements noted after three months of treatment
iPSC Differentiation ResearchCardiac RegenerationEnhanced yield of functional cardiomyocytes with cyclosporin A addition

Mechanism of Action

Cyclosporin L exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclosporin A

  • Molecular Target : Cyclophilin A, forming a complex that inhibits calcineurin, blocking NFAT (nuclear factor of activated T-cells) signaling .
  • Therapeutic Use: Gold-standard immunosuppressant in organ transplantation; also used in autoimmune diseases .
  • Side Effects : Nephrotoxicity, hypertension, and hepatotoxicity .

FK506 (Tacrolimus)

  • Molecular Target : FKBP12 (FK506-binding protein), forming a complex that inhibits calcineurin with a mechanism parallel to Cyclosporin A .
  • Potency : 10–100× more potent than Cyclosporin A in suppressing IL-2 transcription .
  • Clinical Use : Preferred in liver transplants due to lower rejection rates .
  • Comparison to Cyclosporin L: this compound’s immunophilin selectivity (e.g., cyclophilin vs. FKBP) may result in distinct drug interactions or toxicity profiles .

Valspodar (Non-Immunosuppressive Analogue)

  • Structure: Cyclosporin A derivative with modified residue positions to eliminate immunosuppression while retaining P-glycoprotein inhibition .
  • Application : Chemotherapy adjuvant to reverse multidrug resistance in cancers .
  • Comparison to this compound: this compound may similarly lack immunosuppressive effects if structural modifications disrupt calcineurin binding .

NIM811 and Sanglifehrin A

  • Therapeutic Potential: Liver protection in ischemia/reperfusion injury without Cyclosporin A’s side effects .
  • Comparison to this compound: this compound could share mPT modulation properties, making it a candidate for non-immunosuppressive applications .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Molecular Target Key Mechanism Clinical Use Major Side Effects
This compound Cyclophilin (hypothesized) Calcineurin inhibition (?) Under investigation Unknown
Cyclosporin A Cyclophilin A NFAT inhibition Transplant, autoimmune Nephrotoxicity
FK506 FKBP12 NFAT inhibition Transplant Neurotoxicity, diabetes
Valspodar P-glycoprotein Chemosensitization Cancer adjunct Minimal immunosuppression
NIM811 Cyclophilin A mPT pore inhibition Liver protection Limited toxicity

Table 2: Structural and Functional Differences

Feature This compound Cyclosporin A FK506
Amino Acid Residues Modified at positions 1, 3 MeBmt at position 1 Macrolide structure
Immunosuppression Potentially reduced High High
Binding Partner Cyclophilin (specific isoform?) Cyclophilin A FKBP12
Key Applications Emerging (e.g., antimicrobial) Transplant Transplant, autoimmune

Biological Activity

Cyclosporin L, a member of the cyclosporin family, is a cyclic undecapeptide known for its immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications, particularly in transplant medicine and autoimmune diseases. The biological activity of this compound includes modulation of immune responses, effects on cellular metabolism, and implications in various clinical conditions.

Immunosuppressive Effects
this compound primarily exerts its effects by inhibiting T-lymphocyte activation. It binds to cyclophilin, leading to the inhibition of calcineurin, which is crucial for the activation of nuclear factor of activated T-cells (NFAT). This action results in decreased transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and differentiation .

Cellular Effects

Impact on Cell Metabolism
Research indicates that exposure to this compound can alter cellular metabolism. In renal epithelial cell cultures, it has been observed that high concentrations can lead to cell death, while lower concentrations may induce sublethal toxicity followed by cellular regeneration. Specifically, alterations in DNA and protein synthesis have been documented, with initial stimulation followed by inhibition at higher doses .

Case Studies

  • Intracranial Thrombotic Events
    A study reported two cases where patients treated with this compound developed thrombotic complications. One patient experienced severe headaches due to cerebral venous sinus thrombosis, while another presented with neurological deficits linked to arterial thrombosis. These cases highlight the potential vascular risks associated with this compound therapy .
  • Skin Reactions
    A case involving a patient undergoing treatment for liver transplant revealed skin lesions exacerbated by this compound. The lesions improved when the dosage was reduced, indicating a direct correlation between the drug's immunosuppressive effects and skin health .

Summary of Biological Activities

Activity Description
Immunosuppression Inhibits T-cell activation and IL-2 production.
Nephrotoxicity Alters renal cell metabolism; potential for both toxic and regenerative effects.
Vascular Complications Associated with thrombotic events in various vascular beds.
Dermatological Effects Can exacerbate skin conditions; requires careful monitoring during treatment.

Q & A

Q. How can researchers determine the structural conformation of Cyclosporin L in varying solvent environments?

Cyclosporin analogs adopt distinct conformations depending on solvent polarity and temperature. For example, Cyclosporin A forms intramolecular hydrogen bonds in non-polar solvents (e.g., chloroform) but adopts extended conformations in polar solvents . Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : To analyze hydrogen bonding patterns and dynamic structural shifts .
  • X-ray crystallography : For high-resolution structural determination in crystalline states .
  • Molecular Dynamics (MD) simulations : To model solvent-dependent conformational flexibility and validate experimental data .

Q. What experimental strategies optimize this compound biosynthesis in fungal cultures?

Cyclosporin production in Tolypocladium inflatum is influenced by fermentation parameters. Key methodologies include:

  • Response Surface Methodology (RSM) : To statistically optimize media components (e.g., carbon/nitrogen sources) and environmental factors (pH, aeration) .
  • Strain selection : Submerged cultures of T. inflatum yield higher peptide diversity; genetic screening can identify high-producing strains .
  • Precursor supplementation : Adding amino acids like Bmt [(4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine] to enhance cyclization efficiency .

Q. Which analytical techniques are suitable for detecting and quantifying this compound in biological matrices?

  • High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS/MS) for sensitive quantification .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Using monoclonal antibodies specific to cyclosporin epitopes (note: cross-reactivity with analogs must be validated) .
  • Thin-Layer Chromatography (TLC) : For rapid purity assessment during synthesis .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interaction with lipid membranes or protein targets?

  • Micelle-binding studies : Use NMR chemical shift perturbations and MD to map binding interfaces with phospholipid micelles .
  • Docking analysis : To predict interactions with cyclophilins or calcineurin, leveraging crystal structures of Cyclosporin A-cyclophilin complexes .
  • Free energy calculations : Quantify binding affinities and identify critical residues for mutagenesis studies .

Q. What experimental designs address contradictory data on this compound’s bioactivity in different cell models?

  • Dose-response profiling : Test across a range of concentrations to identify context-dependent effects (e.g., immunosuppressive vs. anti-HCV activity) .
  • Gene expression microarrays : Compare transcriptional changes in TGFβ or NFAT pathways to reconcile divergent outcomes .
  • Knockdown/knockout models : Use CRISPR/Cas9 to silence cyclophilin isoforms and assess functional redundancy .

Q. How do temperature and solvent polarity influence this compound’s conformational stability and biological activity?

  • Circular Dichroism (CD) spectroscopy : Monitor secondary structure changes under varying temperatures .
  • Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy shifts to cyclophilin in polar vs. non-polar solvents .
  • Fluorescence polarization assays : Track conformational rigidity using fluorescently labeled analogs .

Q. What methodologies validate the role of this compound in modulating heat shock protein (HSP) pathways?

  • Co-immunoprecipitation (Co-IP) : Confirm physical interactions between this compound and HSP70 or other chaperones .
  • Western blotting : Quantify HSP expression levels in preconditioning models (e.g., ischemia-reperfusion assays) .
  • In vivo imaging : Use luciferase reporters to track HSP activation in real time .

Methodological Considerations for Data Contradictions

  • Batch variability in fungal cultures : Standardize fermentation protocols and use LC-MS to monitor metabolite profiles .
  • Conformational heterogeneity : Employ multiple biophysical techniques (NMR, MD) to account for dynamic structural states .
  • Species-specific effects : Compare results across human, murine, and fungal models to identify conserved mechanisms .

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